5-bromo-4-ethyl-1,3-oxazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2751616-10-9 |
|---|---|
Molecular Formula |
C5H7BrClNO |
Molecular Weight |
212.47 g/mol |
IUPAC Name |
5-bromo-4-ethyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6BrNO.ClH/c1-2-4-5(6)8-3-7-4;/h3H,2H2,1H3;1H |
InChI Key |
YLLBSZVGANTKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=N1)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Ethyl 1,3 Oxazole Hydrochloride
Historical and Contemporary Approaches to 1,3-Oxazole Ring Construction
The synthesis of the 1,3-oxazole ring, a key heterocyclic motif in many biologically active compounds, has been a subject of extensive research. researchgate.net Methodologies have evolved from classical condensation reactions to sophisticated metal-catalyzed processes.
Cyclodehydration and Cyclization Reactions in Oxazole (B20620) Synthesis
The formation of the oxazole nucleus predominantly relies on reactions that construct the ring through intramolecular cyclization and subsequent dehydration.
Classical Methods:
Robinson-Gabriel Synthesis: This foundational method involves the cyclodehydration of 2-acylamino ketones. synarchive.compharmaguideline.com The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular condensation to form the oxazole ring. wikipedia.orgijpsonline.com
Van Leusen Oxazole Synthesis: A versatile method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via base-mediated addition of deprotonated TosMIC to the aldehyde, followed by cyclization and elimination of toluenesulfinic acid to yield a 5-substituted oxazole. nih.govmdpi.com One-pot variations have been developed to produce 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. nih.govorganic-chemistry.org
Bredereck Reaction: This approach involves the reaction of α-haloketones with primary amides to yield 2,4-disubstituted oxazoles. ijpsonline.com
Fischer Oxazole Synthesis: An early method that produces 2,5-disubstituted oxazoles from the reaction of aromatic aldehyde cyanohydrins with another equivalent of the aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com
Contemporary Methods: Modern synthetic chemistry has introduced a variety of new reagents and catalysts to improve yield, functional group tolerance, and reaction conditions. These include:
Iodine-Mediated Cyclization: Domino oxidative cyclization reactions using iodine as a catalyst or mediator provide a metal-free pathway to polysubstituted oxazoles from readily available starting materials like enamides or a combination of aldehydes and amines. organic-chemistry.org
Metal-Catalyzed Cyclizations: Various transition metals, including copper, palladium, and gold, have been employed to catalyze the formation of the oxazole ring. organic-chemistry.org Copper(II)-catalyzed oxidative cyclization of enamides and gold-catalyzed cycloisomerization of N-propargylamides are prominent examples that offer high efficiency under mild conditions. organic-chemistry.org
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form the oxazole ring without the need for heavy metals. organic-chemistry.org
Interactive Data Table: Key Oxazole Ring Construction Methods
| Method | Key Precursors | Typical Reagents/Conditions | Substitution Pattern | Reference(s) |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, PPA, or TFAA | 2,5- or 2,4,5-substituted | synarchive.comwikipedia.orgijpsonline.com |
| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-substituted | organic-chemistry.orgwikipedia.org |
| Bredereck Reaction | α-Haloketone, Amide | Heat | 2,4-disubstituted | ijpsonline.com |
| Copper-Catalyzed Cyclization | Enamides | Cu(II) salts | 2,5- or 2,4,5-substituted | organic-chemistry.org |
| Iodine-Mediated Cyclization | Enamides or Aldehydes/Amines | I₂, t-BuOOH | Polysubstituted | organic-chemistry.org |
Regioselective Functionalization of Pre-formed Oxazole Rings
The introduction of substituents onto an existing oxazole ring is a powerful strategy for diversification. The inherent reactivity of the oxazole protons (C2 > C5 > C4 in acidity) and the electron-rich nature of the ring dictate the regioselectivity of these transformations. semanticscholar.org
Metalation and Electrophilic Quench: Direct deprotonation of the oxazole ring using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) generates a lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles to install substituents at specific positions. nih.govresearchgate.net For instance, lithiation typically occurs at the most acidic C2 position, but the presence of directing groups can alter this selectivity.
Halogenation: Direct halogenation of the oxazole ring is a common functionalization method. Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine typically occurs at the electron-rich C5 position, especially if the C2 position is already substituted. semanticscholar.orgwikipedia.org However, regioselectivity can be complex. For example, studies have shown that the choice of solvent can dramatically influence the site of bromination, with DMF favoring C4 bromination in some 5-substituted oxazoles. acs.org
Halogen Dance Rearrangement: A fascinating phenomenon observed in halogenated heterocycles is the "halogen dance," where a halogen atom migrates from one position to another under basic conditions. nih.gov For instance, treating a 5-bromooxazole (B1343016) with LDA can induce deprotonation at C4, followed by an isomerization process that results in a more stable 4-bromo-5-lithiooxazole species, which can then be trapped by an electrophile. nih.gov
Palladium-Catalyzed Cross-Coupling: Bromooxazoles are valuable precursors for cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netacs.org This allows for the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the oxazole ring. Direct C-H arylation, catalyzed by palladium, has also emerged as a powerful tool, with regioselectivity often controlled by the choice of ligands and additives. organic-chemistry.orgnih.gov
Targeted Synthesis of 5-Bromo-4-ethyl-1,3-oxazole Hydrochloride
While no direct published synthesis for this compound is available, a logical synthetic route can be designed based on the established principles of oxazole chemistry. The most straightforward approach involves the initial construction of a 4-ethyl-1,3-oxazole (B2603246) core, followed by regioselective bromination at the C5 position and subsequent salt formation.
Precursor Selection and Design for Brominated and Ethylated Oxazoles
The key to the synthesis is the strategic selection of precursors that will install the ethyl group at the C4 position.
Pathway 1: Robinson-Gabriel Approach A Robinson-Gabriel synthesis is well-suited for preparing a 4-substituted oxazole.
Core Precursor: The primary precursor would be an N-acylamino ketone, specifically N-(1-oxobutan-2-yl)formamide .
The butanone backbone provides the necessary carbon framework, with the ethyl group positioned to become the C4 substituent.
The formamide (B127407) group (derived from formylation) ensures that the C2 position of the resulting oxazole remains unsubstituted, which is crucial for directing the subsequent bromination to the C5 position.
Synthesis of the Precursor: N-(1-oxobutan-2-yl)formamide can be prepared from commercially available starting materials. A potential route involves the synthesis of 1-aminobutan-2-one (B3057186) followed by its formylation.
Pathway 2: Functionalization Approach This pathway begins with the synthesis of 4-ethyl-1,3-oxazole, which then serves as the direct precursor for the bromination step.
Precursor for Bromination: 4-ethyl-1,3-oxazole .
Precursor for Salt Formation: 5-bromo-4-ethyl-1,3-oxazole (the free base).
Optimization of Reaction Conditions for Bromination and Ethylation
Step 1: Synthesis of 4-ethyl-1,3-oxazole (via Robinson-Gabriel)
Cyclodehydration: The cyclization of N-(1-oxobutan-2-yl)formamide would require a strong dehydrating agent. Optimization would involve screening various acidic catalysts.
Reagents: Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or trifluoroacetic anhydride (B1165640) (TFAA) are common choices. wikipedia.orgidexlab.com TFAA in an ethereal solvent has proven effective in solid-phase syntheses. idexlab.com
Conditions: The reaction typically requires elevated temperatures to drive the dehydration. Monitoring the reaction by TLC or GC-MS would be essential to determine the optimal reaction time and temperature to maximize yield and minimize side-product formation.
Step 2: Bromination of 4-ethyl-1,3-oxazole
Regioselectivity: The primary goal is to achieve selective bromination at the C5 position. The C4-ethyl group is an electron-donating group that activates the ring towards electrophilic substitution, particularly at the adjacent C5 position.
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for electron-rich heterocycles. utm.my Using elemental bromine (Br₂) is also an option but can be less selective.
Solvent and Temperature: The reaction is often carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at room temperature or with gentle heating. An initiator such as AIBN or light can be used with NBS. It is critical to avoid solvents like DMF, which have been shown to promote C4 bromination in some oxazole systems. acs.org
Optimization: Stoichiometry is key; using approximately one equivalent of NBS would be the starting point to favor mono-bromination.
Step 3: Formation of the Hydrochloride Salt
Acidification: This is a standard acid-base reaction. The free base, 5-bromo-4-ethyl-1,3-oxazole, is dissolved in a suitable anhydrous organic solvent.
Reagents: Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate (B1210297) are typically used. The hydrochloride salt is formed by bubbling dry hydrogen chloride (HCl) gas through the solution or by adding a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether). researchgate.net
Isolation: The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution, allowing for easy isolation by filtration.
Mechanistic Pathways Governing Substituent Introduction on the Oxazole Ring
The introduction of the bromo substituent onto the 4-ethyl-1,3-oxazole ring proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.
Generation of the Electrophile: The brominating agent (e.g., NBS) serves as the source for an electrophilic bromine species (Br⁺).
Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the electron-rich oxazole ring acts as a nucleophile. The attack occurs at the C5 position, which is the most electron-rich and sterically accessible position, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring, including the C4 and C2 positions and the oxygen atom. The presence of the electron-donating ethyl group at C4 further stabilizes the transition state leading to C5 attack.
Deprotonation and Aromatization: A weak base (which could be the succinimide (B58015) anion from NBS or the solvent) removes the proton from the C5 position. This restores the aromaticity of the oxazole ring, resulting in the final product, 5-bromo-4-ethyl-1,3-oxazole.
Table of Mentioned Compounds
Interactive Data Table: Compounds Mentioned in Article
| Compound Name | Role in Synthesis | Molecular Formula |
|---|---|---|
| This compound | Target Compound | C₅H₇BrClNO |
| 4-Ethyl-1,3-oxazole | Intermediate/Precursor for Bromination | C₅H₇NO |
| 5-Bromo-4-ethyl-1,3-oxazole | Intermediate/Precursor for Salt Formation | C₅H₆BrNO |
| N-(1-Oxobutan-2-yl)formamide | Proposed Robinson-Gabriel Precursor | C₅H₉NO₂ |
| 1-Aminobutan-2-one | Precursor for N-(1-Oxobutan-2-yl)formamide | C₄H₉NO |
| Tosylmethyl isocyanide (TosMIC) | Reagent for Van Leusen Synthesis | C₉H₉NO₂S |
| N-Bromosuccinimide (NBS) | Brominating Agent | C₄H₄BrNO₂ |
| Sulfuric Acid | Cyclodehydration Catalyst | H₂SO₄ |
| Polyphosphoric Acid (PPA) | Cyclodehydration Catalyst | (HPO₃)n |
| Trifluoroacetic Anhydride (TFAA) | Cyclodehydration Agent | C₄F₆O₃ |
| Hydrogen Chloride | Reagent for Salt Formation | HCl |
Control of Regioselectivity in the Synthesis of 5-Bromo-4-ethyl-1,3-oxazole Core
The precise placement of substituents on the oxazole ring is a critical challenge in synthetic organic chemistry. Achieving the specific 5-bromo-4-ethyl substitution pattern requires careful control of regioselectivity. Various strategies have been developed to direct the functionalization of the oxazole core.
One powerful technique for controlling regiochemistry is the "halogen dance" reaction. nih.gov This base-induced migration of a halogen atom has been observed in heteroaromatic systems, including oxazoles. nih.gov For instance, treatment of a 5-bromo-oxazole derivative with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the C-4 position. Subsequent warming allows for an isomerization process where the bromine atom "dances" from the C-5 to the C-4 position, yielding a more stable 4-bromo-5-lithiooxazole intermediate. nih.gov This intermediate can then be reacted with an electrophile to install a substituent at the C-5 position. While this example illustrates migration from C-5 to C-4, the principles can be adapted to control the synthesis of specifically substituted oxazoles by choosing the appropriate starting materials and reaction conditions.
Direct metalation is another key strategy. The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4. semanticscholar.org However, the presence of directing groups can alter this reactivity. By strategically placing a directing group on the molecule, a specific proton can be selectively abstracted by a strong base, leading to a lithiated intermediate that can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the desired position. researchgate.net
Table 1: Regioselective Halogen Dance Isomerization in an Oxazole System This table illustrates the principle of base-catalyzed halogen migration, a key concept in controlling regioselectivity.
| Starting Material | Base | Key Intermediate | Product of Isomerization |
| 2-Phenylthio-5-bromo-1,3-oxazole | LDA | 4-Lithio-5-bromo-2-phenylthio-1,3-oxazole | 5-Lithio-4-bromo-2-phenylthio-1,3-oxazole |
Data sourced from studies on halogen dance reactions in oxazole systems. nih.gov
Alternative and Emerging Synthetic Routes to 5-Bromo-4-ethyl-1,3-oxazole Derivatives
Beyond classical cyclization methods, research has focused on developing novel synthetic routes that offer improved efficiency, milder reaction conditions, and access to a broader range of derivatives.
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods represent sustainable and innovative strategies for synthesizing oxazole derivatives. researchgate.net These techniques utilize light or electrical current to promote reactions, often avoiding the need for harsh reagents or high temperatures. researchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool. For example, substituted oxazoles can be synthesized from readily available α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst like [Ru(bpy)₃]Cl₂. organic-chemistry.org This process involves the generation of radical intermediates under mild conditions. organic-chemistry.org Another sustainable approach involves a CO₂/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines, which avoids the use of transition-metal catalysts and peroxides. organic-chemistry.org While not specifically detailing the synthesis of 5-bromo-4-ethyl-1,3-oxazole, these methods showcase the potential of photochemical approaches for constructing the core oxazole ring, which could be adapted for specific halogenated derivatives. researchgate.net
Metal-Catalyzed Coupling Reactions in Oxazole Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of heterocyclic compounds, including oxazoles. scite.ai These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly prominent. Methods have been developed for the direct C-5 arylation of oxazoles with a variety of aryl halides and triflates using specific phosphine (B1218219) ligands. organic-chemistry.org The regioselectivity between C-2 and C-5 arylation can often be controlled by the choice of solvent, with polar solvents favoring C-5 functionalization. organic-chemistry.org This allows for the introduction of various substituents onto a pre-formed bromo-oxazole core. For instance, a 5-bromooxazole moiety can serve as a handle for derivatization via Suzuki, Stille, or Negishi coupling reactions to introduce alkyl, aryl, or other functional groups at that position. nih.govdntb.gov.ua
Copper-catalyzed reactions also provide efficient pathways to substituted oxazoles. A modular synthesis involves the sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization, which can generate highly functionalized oxazoles from simple precursors. organic-chemistry.org
Table 2: Examples of Metal-Catalyzed Reactions in Oxazole Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type |
| C-5 Direct Arylation | Palladium / Phosphine Ligand | Oxazole, Aryl Bromide | 5-Aryl-oxazole |
| Sonogashira Coupling | Palladium / Copper | Bromo-oxazole, Alkyne | Alkynyl-oxazole |
| Amidation/Cyclization | Copper(I) | Vinyl Halide, Amide | Substituted Oxazole |
This table summarizes various metal-catalyzed methods applicable to the synthesis and functionalization of the oxazole core. organic-chemistry.orgmdpi.com
Principles of Sustainable Synthesis in the Context of Halogenated Oxazoles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated oxazoles, these principles are applied to minimize waste, avoid hazardous substances, and improve energy efficiency. rasayanjournal.co.in
A key area of focus is the development of greener halogenation methods. Traditional brominating agents can be hazardous. Sustainable alternatives include the use of ammonium (B1175870) bromide in the presence of an oxidant like hydrogen peroxide in acetic acid. researchgate.net This system generates the electrophilic bromine species in situ, avoiding the use of bulkier or more toxic reagents. researchgate.net
Microwave-assisted synthesis is another important green chemistry tool. rasayanjournal.co.in Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. acs.org The synthesis of 5-substituted oxazoles via the van Leusen reaction, for example, has been efficiently performed under microwave conditions. semanticscholar.org This method reduces energy consumption and can minimize the formation of byproducts. rasayanjournal.co.inrsc.org
The use of environmentally benign solvents or solvent-free conditions is also a cornerstone of sustainable synthesis. rasayanjournal.co.innih.gov Reactions performed on solid supports or in water, where possible, dramatically reduce the amount of volatile organic compound (VOC) waste. semanticscholar.org For instance, a modified van Leusen reaction has been developed that proceeds efficiently in water, offering a significantly greener pathway to oxazole synthesis. semanticscholar.org These strategies, focused on safer reagents, alternative energy sources, and waste reduction, are crucial for the sustainable production of halogenated heterocycles like this compound. bath.ac.ukugent.be
Chemical Reactivity and Transformations of 5 Bromo 4 Ethyl 1,3 Oxazole Hydrochloride
Reactivity of the Bromine Atom at the C5 Position
The bromine atom at the C5 position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups. Its reactivity is influenced by the electron-withdrawing nature of the oxazole ring, which is further enhanced by protonation in the hydrochloride form.
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C5 position of an oxazole ring is generally considered a challenging transformation. The electron-rich nature of the oxazole ring makes it less susceptible to nucleophilic attack compared to more electron-deficient aromatic systems. However, the presence of the electronegative oxygen and nitrogen atoms, coupled with the electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt, can facilitate such reactions under specific conditions.
While direct displacement of a C5-bromo substituent on an oxazole is not widely reported, related transformations on other five-membered heterocycles suggest potential pathways. For instance, concerted SNAr reactions have been observed for 5-bromo-1,2,3-triazines with phenols, indicating that under the right conditions, a similar reaction could be envisioned for 5-bromo-4-ethyl-1,3-oxazole hydrochloride with potent nucleophiles. nih.gov The reaction would likely require elevated temperatures and a strong nucleophile.
| Reactant | Nucleophile | Conditions | Product | Plausibility |
| 5-Bromo-4-ethyl-1,3-oxazole HCl | Phenoxide | High Temperature | 5-Phenoxy-4-ethyl-1,3-oxazole | Possible by analogy nih.gov |
| 5-Bromo-4-ethyl-1,3-oxazole HCl | Thiolate | Base | 5-(Thio)-4-ethyl-1,3-oxazole | Plausible |
| 5-Bromo-4-ethyl-1,3-oxazole HCl | Amine | High Temperature, Catalyst | 5-Amino-4-ethyl-1,3-oxazole | Challenging |
Table 1: Plausible Nucleophilic Substitution Reactions
The bromine atom at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile platform for the synthesis of complex molecules derived from the 5-bromo-4-ethyl-1,3-oxazole scaffold. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This method is widely used for the formation of biaryl structures. For related 5-bromoindazoles, catalysts like Pd(dppf)Cl₂ have proven effective. nih.gov A similar catalytic system is expected to be efficient for the Suzuki-Miyaura coupling of this compound. researchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the bromo-oxazole and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org Copper-free Sonogashira protocols are also well-established to prevent the undesired homocoupling of the alkyne. wikipedia.orgnih.gov This reaction provides a direct route to 5-alkynyl-4-ethyloxazoles, which are versatile intermediates for further transformations. chemrxiv.orgnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromo-oxazole, catalyzed by a palladium or nickel complex. orgsyn.org This reaction is known for its high functional group tolerance and is effective for coupling with a wide range of organozinc reagents, including those derived from alkyl, aryl, and vinyl halides. orgsyn.org
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-4-ethyl-1,3-oxazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-4-ethyl-1,3-oxazole |
| Negishi | Organozinc halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 5-Alkyl/Aryl/Vinyl-4-ethyl-1,3-oxazole |
Table 2: Overview of Potential Cross-Coupling Reactions
Beyond substitution and cross-coupling, the bromine atom can participate in other transformations. One such reaction is the "halogen dance," a base-induced isomerization where the halogen atom migrates to a different position on the aromatic ring. researchgate.netnih.govwhiterose.ac.ukresearchgate.netclockss.org While not directly reported for 5-bromo-4-ethyloxazole, this phenomenon has been observed in related dihalogenated thiazoles and other heterocyclic systems. researchgate.netnih.gov Treatment of 5-bromo-4-ethyl-1,3-oxazole with a strong base, such as lithium diisopropylamide (LDA), could potentially lead to deprotonation at an adjacent carbon followed by migration of the bromine atom, leading to a regioisomeric bromo-oxazole. growingscience.com
Reactivity of the Ethyl Group at the C4 Position
The ethyl group at the C4 position of the oxazole ring offers another site for chemical modification. The carbon atom of the ethyl group attached to the oxazole ring is in a "benzylic-like" position, which imparts enhanced reactivity to the C-H bonds at this site.
Oxidation: The benzylic-like position of the ethyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid, yielding 5-bromo-1,3-oxazole-4-carboxylic acid. masterorganicchemistry.com Milder and more selective oxidation methods can be employed to obtain the corresponding ketone, 4-acetyl-5-bromo-1,3-oxazole. nih.gov Various catalytic systems, often employing transition metals and peroxides, have been developed for such benzylic oxidations. nih.govrsc.orgyoutube.com
| Oxidation Reagent | Product |
| KMnO₄, heat | 5-Bromo-1,3-oxazole-4-carboxylic acid |
| CrO₃, H₂SO₄ | 5-Bromo-1,3-oxazole-4-carboxylic acid |
| SeO₂ | 4-Acetyl-5-bromo-1,3-oxazole |
| Catalytic RuCl₃, H₅IO₆ | 4-Acetyl-5-bromo-1,3-oxazole |
Table 3: Potential Oxidation Products of the Ethyl Group
Reduction: The ethyl group itself is generally resistant to reduction under standard conditions. However, if the ethyl group were to be oxidized to a ketone, the resulting carbonyl group could be reduced back to an alcohol (1-(5-bromo-1,3-oxazol-4-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or completely reduced to the ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.
The benzylic-like C-H bonds of the ethyl group are amenable to radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light, can selectively introduce a bromine atom at the alpha-position of the ethyl group, yielding 5-bromo-4-(1-bromoethyl)-1,3-oxazole. libretexts.orgyoutube.comchemistrysteps.comwikipedia.orglibretexts.org This newly introduced bromine atom can then serve as a handle for subsequent nucleophilic substitution or elimination reactions, further expanding the synthetic utility of the molecule.
Electrophilic and Nucleophilic Reactivity of the Oxazole Ring System
The oxazole ring is classified as an electron-rich heterocycle, yet its reactivity is complex. It is less aromatic than its sulfur-containing counterpart, thiazole (B1198619), and significantly less basic than imidazole. Generally, electrophilic substitution on an unsubstituted oxazole ring is difficult and requires activating groups. researchgate.net When such reactions do occur, the C-5 position is the most favored site for electrophilic attack, followed by C-4. evitachem.com Conversely, nucleophilic aromatic substitution is rare and typically requires a good leaving group at the electron-deficient C-2 position. researchgate.net More often, nucleophilic attack, especially at C-2, leads to cleavage of the heterocyclic ring. researchgate.net
The reactivity of the 5-bromo-4-ethyl-1,3-oxazole core is dictated by the electronic effects of its substituents. The ethyl group at position C-4 and the bromine atom at C-5 exert opposing influences on the ring's electron density.
Ethyl Group (C-4): As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect (+I). masterorganicchemistry.comlibretexts.org This effect increases the electron density of the oxazole ring, thereby activating it towards electrophilic attack compared to an unsubstituted oxazole. masterorganicchemistry.com
In 5-bromo-4-ethyl-1,3-oxazole, the C-5 position is already occupied by the bromine atom, precluding direct electrophilic substitution at this typically favored site. Any further electrophilic substitution would be directed to the remaining open position, C-2. However, the combined deactivating effect of the C-5 bromine and the inherent electron-deficient nature of the C-2 position make such a reaction highly unlikely.
Nucleophilic attack is also influenced by these substituents. The electron-withdrawing bromine atom at C-5 further reduces the electron density of the ring, potentially making it more susceptible to nucleophilic attack, particularly at the C-2 position.
Table 1: Summary of Substituent Effects on the Oxazole Ring
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |
| Ethyl | C-4 | Inductively Donating (+I) | Activation |
| Bromine | C-5 | Inductively Withdrawing (-I), Resonance Donating (+M) | Overall Deactivation |
Substituted oxazoles can undergo several types of ring-opening and rearrangement reactions, often under specific thermal or base-catalyzed conditions.
Ring-Opening: Nucleophilic attack on the oxazole ring can lead to its cleavage rather than substitution. researchgate.net For instance, strong nucleophiles can attack the C-2 position, leading to the formation of open-chain intermediates which may or may not recyclize to form different heterocyclic systems.
Rearrangement Reactions: A notable rearrangement relevant to bromo-oxazoles is the "halogen dance." nih.gov This base-induced reaction involves the migration of a halogen atom from one position to another on the aromatic ring. nih.gov For a compound like 5-bromo-2-substituted-1,3-oxazole, treatment with a strong base such as lithium diisopropylamide (LDA) can cause deprotonation at C-4. This intermediate can then facilitate a bromine transfer, leading to the formation of a more stable 4-bromo-5-lithio-oxazole species. nih.govchemrxiv.org While the specific substrate 5-bromo-4-ethyl-1,3-oxazole has an ethyl group at C-4, precluding deprotonation at that site, the principle of base-induced rearrangements highlights the lability of halogens on the oxazole ring.
Another classic rearrangement is the Cornforth rearrangement, a thermal process involving 4-acyloxazoles where the acyl group and the C-5 substituent exchange positions. wikipedia.orgresearchgate.net This proceeds through a ring-opened nitrile ylide intermediate. wikipedia.org This specific reaction requires an acyl group at the C-4 position, which is not present in 5-bromo-4-ethyl-1,3-oxazole.
Derivatization Strategies for Complex Molecular Architectures
The this compound scaffold serves as a valuable building block in organic synthesis, primarily through reactions that modify or replace the bromine substituent. The C-Br bond at the C-5 position is a key site for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular structures.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of 5-bromooxazoles. researchgate.netresearchgate.net These methods offer a reliable pathway to introduce a wide variety of substituents onto the oxazole core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-bromooxazole (B1343016) with an organoboron reagent (e.g., a boronic acid or ester). It is a versatile method for forming new carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups at the C-5 position. sci-hub.senih.govuzh.ch
Stille Coupling: This reaction involves the palladium-catalyzed coupling of the bromo-oxazole with an organostannane (organotin) reagent. It is highly effective for creating complex molecules containing sp²-sp² carbon-carbon bonds.
Negishi Coupling: In this reaction, a palladium or nickel catalyst is used to couple the 5-bromooxazole with an organozinc reagent. This method is particularly useful for forming bonds between sp², sp³, and sp carbon atoms. nih.gov
Sonogashira Coupling: This palladium-catalyzed reaction couples the 5-bromooxazole with a terminal alkyne, providing a direct route to 5-alkynyl-substituted oxazoles.
Heck Coupling: This reaction forms a substituted alkene by reacting the 5-bromooxazole with an alkene in the presence of a palladium catalyst and a base.
Beyond cross-coupling, direct lithiation followed by quenching with an electrophile is another powerful strategy. researchgate.netsci-hub.se Although deprotonation of the oxazole ring itself is an option, a more common approach for halo-oxazoles is lithium-halogen exchange. Treatment of the 5-bromooxazole with an organolithium reagent like n-butyllithium can generate a 5-lithiooxazole intermediate, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups. nih.gov
Table 2: Selected Derivatization Reactions of 5-Bromooxazoles
| Reaction Name | Catalyst/Reagent | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd catalyst, Base | Boronic Acid/Ester | 5-Aryl/Alkyl-oxazole |
| Stille | Pd catalyst | Organostannane | 5-Aryl/Vinyl-oxazole |
| Negishi | Pd or Ni catalyst | Organozinc | 5-Aryl/Alkyl/Vinyl-oxazole |
| Sonogashira | Pd/Cu catalyst, Base | Terminal Alkyne | 5-Alkynyl-oxazole |
| Heck | Pd catalyst, Base | Alkene | 5-Alkenyl-oxazole |
| Lithiation-electrophile quench | Organolithium, then Electrophile (E+) | E+ | 5-E-oxazole |
These derivatization strategies underscore the utility of this compound as a versatile intermediate for accessing a diverse array of more complex, highly functionalized oxazole-containing molecules for various applications in materials science and medicinal chemistry. mdpi.comresearchgate.net
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5 Bromo 4 Ethyl 1,3 Oxazole Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the complete chemical skeleton and connectivity of 5-bromo-4-ethyl-1,3-oxazole hydrochloride can be mapped out.
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the single proton on the oxazole (B20620) ring and the five protons of the ethyl group. The presence of the hydrochloride salt would likely lead to a downfield shift of the protonated nitrogen-adjacent proton (H-2).
The anticipated signals would include:
A singlet for the proton at the C2 position of the oxazole ring. Its chemical shift would be significantly downfield due to the electron-withdrawing effects of the adjacent oxygen and protonated nitrogen atoms.
A quartet for the methylene (-CH₂) protons of the ethyl group, resulting from spin-spin coupling with the three neighboring methyl protons.
A triplet for the methyl (-CH₃) protons of the ethyl group, arising from coupling with the two adjacent methylene protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 9.1 - 9.3 | Singlet (s) | N/A |
| -CH₂- (ethyl) | 2.8 - 3.0 | Quartet (q) | 7.5 |
The expected signals include:
Three signals for the oxazole ring carbons (C2, C4, and C5). The C2 carbon, situated between two heteroatoms, would appear significantly downfield. The C5 carbon, directly bonded to bromine, would also be influenced, while the C4 carbon is attached to the ethyl group.
Two signals for the aliphatic carbons of the ethyl group (-CH₂- and -CH₃).
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 155 |
| C4 | 140 - 145 |
| C5 | 115 - 120 |
| -CH₂- (ethyl) | 18 - 22 |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms. youtube.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For the target molecule, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with the carbons to which they are directly attached. youtube.com It would show correlations between the H-2 proton and the C2 carbon, the -CH₂- protons and its corresponding carbon, and the -CH₃ protons and its carbon. This allows for unambiguous assignment of both the proton and carbon signals for these groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular fragments. youtube.com Key expected correlations for this compound would include:
Correlations from the methylene (-CH₂) protons to the C4 and C5 carbons of the oxazole ring, confirming the position of the ethyl group.
A correlation from the H-2 proton to the C4 and C5 carbons, establishing the structure of the heterocyclic ring.
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons / Protons | Information Gained |
|---|---|---|---|
| COSY | -CH₂- (ethyl) | -CH₃ (ethyl) | Confirms ethyl fragment connectivity. |
| HSQC | H-2 | C2 | Direct C-H attachment. |
| -CH₂- (ethyl) | -CH₂- (ethyl) | Direct C-H attachment. | |
| -CH₃ (ethyl) | -CH₃ (ethyl) | Direct C-H attachment. | |
| HMBC | H-2 | C4, C5 | Confirms oxazole ring structure. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the oxazole ring and the ethyl substituent.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Oxazole ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl group) |
| 1620 - 1580 | C=N Stretch | Oxazole Ring |
| 1550 - 1450 | C=C Stretch | Oxazole Ring |
| 1150 - 1050 | C-O Stretch | Oxazole Ring |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of the free base, 5-bromo-4-ethyl-1,3-oxazole, confirming its molecular formula. A key feature would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, characteristic of the presence of a single bromine atom.
The fragmentation pattern provides structural clues. Common fragmentation pathways for oxazoles involve ring cleavage. clockss.org Expected fragmentation could include the loss of the ethyl group, loss of a bromine radical, or cleavage of the oxazole ring to produce smaller charged fragments.
Table 5: Predicted High-Resolution Mass Spectrometry Data for the Free Base (C₆H₈BrNO)
| Ion | Predicted m/z (Monoisotopic) | Description |
|---|---|---|
| [M]⁺ | 188.9816 | Molecular ion |
| [M+2]⁺ | 190.9795 | Isotopic peak due to ⁸¹Br |
| [M-C₂H₅]⁺ | 160.9506 | Loss of the ethyl group |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com An analysis of this compound would provide definitive proof of its molecular structure.
This technique would confirm:
The planarity of the 1,3-oxazole ring.
The exact bond lengths and angles of all atoms in the molecule.
The conformation of the ethyl group relative to the plane of the oxazole ring.
The location of the hydrochloride counter-ion and its interactions with the oxazole molecule, likely through hydrogen bonding to the ring nitrogen.
The packing of molecules in the crystal lattice, revealing any intermolecular interactions such as π-stacking or halogen bonding. researchgate.net
While experimental data is not available, a hypothetical crystal structure could be solved in a common space group like P2₁/c.
Table 6: Hypothetical Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1040 |
This comprehensive suite of analytical techniques provides complementary information, allowing for the unequivocal structural determination of this compound from its fundamental atomic connectivity to its complex three-dimensional arrangement in the solid state.
Lack of Sufficient Data for Comprehensive Analysis of this compound
A thorough review of available scientific literature and databases reveals a significant gap in experimental data for the chemical compound this compound. This absence of specific research findings prevents a detailed and scientifically rigorous analysis as requested.
While general principles of spectroscopy and crystallography can be applied to predict some of the structural and spectroscopic characteristics of the molecule, the absence of direct experimental evidence for this specific compound or its close analogs makes a thorough and accurate discussion within the requested framework impossible.
The primary obstacle is the lack of a published crystal structure for this compound. A crystal structure is essential for a definitive analysis of:
Conformational Analysis and Dihedral Angles: Without crystallographic data, any discussion of the precise three-dimensional arrangement of the atoms, including the rotational position of the ethyl group relative to the oxazole ring, would be purely speculative.
Crystal Packing and Intermolecular Interactions: While it can be inferred that as a hydrochloride salt, the compound will exhibit significant hydrogen bonding involving the protonated oxazole nitrogen and the chloride anion, the specific geometry, bond lengths, and angles of these interactions are unknown. Similarly, the presence and nature of other potential intermolecular forces such as halogen bonding (involving the bromine atom) and potential π-π stacking interactions between the oxazole rings cannot be described in detail.
Furthermore, there is no available Raman spectroscopic data for this compound or any closely related bromo-oxazole derivatives. Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are highly sensitive to its structure and intermolecular interactions. Without experimental or even theoretical Raman spectra, a meaningful discussion of this analytical technique for the structural elucidation of this specific compound cannot be provided.
While research exists on other substituted oxazoles and brominated heterocyclic compounds, the unique combination of the bromo and ethyl substituents at the 4 and 5 positions of the oxazole ring, along with its hydrochloride salt form, makes direct extrapolation from these other compounds scientifically unsound for a detailed analysis.
Theoretical and Computational Studies on 5 Bromo 4 Ethyl 1,3 Oxazole and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which are crucial for predicting chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.commdpi.com It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. irjweb.com For oxazole (B20620) derivatives, methods like B3LYP (Becke-3-Parameter-Lee-Yang-Parr) combined with basis sets such as 6-311G++(d,p) are commonly employed to perform these calculations. irjweb.comresearchgate.netirjweb.com
The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This "optimized geometry" provides theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. researchgate.net For a molecule like 5-bromo-4-ethyl-1,3-oxazole, DFT would be used to determine the precise spatial arrangement of its atoms and its total electronic energy.
Table 1: Representative Calculated Geometrical Parameters for an Oxazole Ring using DFT (B3LYP Method)
| Parameter | Bond/Angle | Typical Value |
| Bond Length | O1–C2 | ~1.36 Å |
| Bond Length | C2–N3 | ~1.30 Å |
| Bond Length | N3–C4 | ~1.39 Å |
| Bond Length | C4–C5 | ~1.35 Å |
| Bond Length | C5–O1 | ~1.37 Å |
| Bond Angle | C5–O1–C2 | ~105° |
| Bond Angle | O1–C2–N3 | ~115° |
| Bond Angle | C2–N3–C4 | ~108° |
| Bond Angle | N3–C4–C5 | ~109° |
| Bond Angle | C4–C5–O1 | ~103° |
Note: These are generalized values for an oxazole ring. Specific values for 5-bromo-4-ethyl-1,3-oxazole would be determined through dedicated DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital with the highest energy that contains electrons and thus has the greatest tendency to donate them, while the LUMO is the lowest energy orbital without electrons and represents the ability to accept them. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to participating in chemical reactions. irjweb.comnumberanalytics.com DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net For 5-bromo-4-ethyl-1,3-oxazole, FMO analysis would help predict its behavior in various reactions, such as cycloadditions or substitutions, by identifying its electron-donating and electron-accepting capabilities. wikipedia.orgresearchgate.net
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Substituted Oxazoles
| Compound Feature | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |
| Electron-Donating Group | Higher (e.g., -5.7) | Higher (e.g., -0.8) | Smaller | More Reactive |
| Electron-Withdrawing Group | Lower (e.g., -6.5) | Lower (e.g., -1.5) | Larger | Less Reactive |
Note: Values are illustrative to demonstrate trends. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group on the 5-bromo-4-ethyl-1,3-oxazole ring would influence its specific HOMO-LUMO energies.
The distribution of electrons within a molecule is key to its chemical properties. Computational methods can map the electron density, revealing which parts of the molecule are electron-rich and which are electron-poor. A related and highly informative tool is the Molecular Electrostatic Potential (MEP) map. rsc.org
An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For an oxazole derivative, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. nih.gov Analysis of the MEP for 5-bromo-4-ethyl-1,3-oxazole would be crucial for predicting how it interacts with other reagents. rsc.org
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is determined by the energy difference between the reactants and the transition state. DFT and other high-level computational methods can be used to locate the geometry of the transition state and calculate its energy.
By modeling the reaction pathway, researchers can compute the activation energy barrier. A lower activation energy implies a faster reaction rate. For potential reactions involving 5-bromo-4-ethyl-1,3-oxazole, such as nucleophilic substitution at the bromine-bearing carbon, computational modeling could calculate the energy barriers for different proposed mechanisms, thereby identifying the most kinetically favorable pathway.
Many chemical reactions can yield multiple products, depending on which site on a molecule reacts (regioselectivity) or the spatial orientation of the product (stereoselectivity). Computational modeling is an invaluable tool for predicting these outcomes.
For a substituted heterocycle like 5-bromo-4-ethyl-1,3-oxazole, reactions could potentially occur at several positions on the ring. tandfonline.comsemanticscholar.org For example, electrophilic substitution on an oxazole ring typically favors the C5 position, while nucleophilic attack is more likely at C2. semanticscholar.orgpharmaguideline.com By calculating the activation energies for all possible reaction pathways leading to different regioisomers or stereoisomers, computational models can predict which product will be favored. researchgate.net The pathway with the lowest activation energy barrier corresponds to the major product, providing a theoretical prediction of the reaction's selectivity that can guide synthetic experiments. rsc.org
Spectroscopic Property Prediction and Validationmdpi.comnih.gov
Computational chemistry serves as a powerful tool for predicting the spectroscopic fingerprints of molecules like 5-bromo-4-ethyl-1,3-oxazole hydrochloride, which can then be validated against experimental data.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts and coupling constants. nih.gov For 5-bromo-4-ethyl-1,3-oxazole, theoretical models would be used to calculate the magnetic shielding tensors for each nucleus. These predictions are crucial for assigning peaks in experimentally obtained spectra and confirming the regiochemistry of the bromine and ethyl substituents. mdpi.com
Studies on related azole derivatives show that DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), provide theoretical chemical shifts that correlate well with experimental values. spectrabase.com The predicted chemical shifts for the protons and carbons in 5-bromo-4-ethyl-1,3-oxazole would be influenced by the electron-withdrawing effect of the bromine atom and the oxazole ring nitrogen, and the electron-donating nature of the ethyl group. The hydrochloride form would further influence the electronic environment, particularly of the ring nitrogen and adjacent carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-bromo-4-ethyl-1,3-oxazole (Note: These are hypothetical values based on typical shifts for substituted oxazoles and related heterocycles for illustrative purposes.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 8.1 - 8.4 | 150 - 155 |
| C4 | - | 135 - 140 |
| C5 | - | 115 - 120 |
| Ethyl-CH₂ | 2.7 - 3.0 | 20 - 25 |
| Ethyl-CH₃ | 1.2 - 1.5 | 12 - 16 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the bonding and functional groups within a molecule. Theoretical frequency calculations are essential for assigning the observed vibrational modes. spectrabase.com Methods like DFT and Hartree-Fock (HF) are employed to compute the harmonic vibrational frequencies. spectrabase.com The results from these calculations are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. spectrabase.comnih.gov
For 5-bromo-4-ethyl-1,3-oxazole, key vibrational modes would include the C-Br stretch, C=N and C=C ring stretching modes, C-O-C vibrations, and the various C-H stretching and bending modes of the ethyl group. spectrabase.com Comparing the calculated spectrum with an experimental one allows for a detailed validation of the molecule's computed geometry and force field.
Table 2: Selected Predicted Vibrational Frequencies for 5-bromo-4-ethyl-1,3-oxazole (Note: These are representative frequencies based on calculations for analogous structures.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3100 - 3150 | Stretching of the C2-H bond on the oxazole ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |
| C=N Stretch | 1550 - 1600 | Stretching of the carbon-nitrogen double bond in the oxazole ring. |
| C=C Stretch | 1450 - 1500 | Stretching of the carbon-carbon double bond in the oxazole ring. |
| C-O-C Stretch | 1050 - 1150 | Asymmetric stretching of the carbon-oxygen-carbon single bonds. |
| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Associationsnih.gov
While quantum chemical calculations often focus on a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govresearchgate.net MD simulations are used to explore the conformational landscape of flexible molecules and their non-covalent interactions with their environment. researchgate.net
For this compound, a key area of study would be the conformational freedom of the C4-ethyl group. MD simulations can map the potential energy surface associated with the rotation around the C4-CH₂ bond, identifying the most stable rotamers and the energy barriers between them.
Furthermore, in a condensed phase or in solution, intermolecular associations are critical. MD simulations can model the interaction of the oxazole derivative with solvent molecules, such as water. taylorandfrancis.com For the hydrochloride salt, these simulations would be particularly insightful for understanding the solvation structure around the charged N-H group and the bromide counter-ion, as well as the hydrogen bonding networks that may form. taylorandfrancis.com Such simulations provide data on radial distribution functions, interaction energies, and the stability of the solute-solvent complex. nih.gov
Assessment of Ring Stability and Aromaticitywikipedia.orgtandfonline.com
The oxazole ring is classified as an aromatic heterocycle, but its aromaticity is considered to be relatively low compared to other five-membered rings like thiazole (B1198619) or imidazole. researchgate.netresearchgate.net This reduced aromaticity is due to the high electronegativity of the oxygen atom, which leads to less effective delocalization of its lone pair electrons into the π-system.
The stability and aromaticity of the 5-bromo-4-ethyl-1,3-oxazole ring can be assessed computationally using several well-established methods:
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity. NICS values are calculated at the center of the ring; a negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. Studies on substituted azoles show that NICS is a sensitive probe of how substituents modulate ring aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the variation of bond lengths within the ring compared to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic, polyene-like system.
The substituents at the C4 and C5 positions are expected to modulate the ring's aromaticity. An electron-donating group like ethyl at C4 could slightly increase electron density in the ring, while a strong electron-withdrawing atom like bromine at C5 is predicted to decrease aromaticity. Computational studies investigating these substituent effects provide a quantitative measure of the electronic character and stability of the substituted oxazole core.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
5-Bromo-4-ethyl-1,3-oxazole Hydrochloride as a Versatile Synthetic Building Block
The utility of this compound in synthetic organic chemistry stems from the inherent reactivity of the bromo-substituted oxazole (B20620) ring. The bromine atom serves as a key functional handle, enabling a wide range of chemical transformations.
This compound is an excellent precursor for the construction of elaborate heterocyclic architectures. The carbon-bromine bond at the 5-position of the oxazole ring is particularly amenable to participation in transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, while reactions like the Buchwald-Hartwig amination facilitate the creation of carbon-nitrogen bonds.
These reactions enable the fusion or linkage of the oxazole core to other cyclic or acyclic moieties. For instance, coupling the bromo-oxazole with various boronic acids (Suzuki-Miyaura reaction) can introduce a wide array of aryl or heteroaryl substituents at the C5 position. This strategy is fundamental for building molecules with extended π-systems or for joining different pharmacophoric elements. The ability to perform these transformations regioselectively makes bromooxazoles valuable building blocks in modern organic synthesis. researchgate.net
Table 1: Cross-Coupling Reactions Utilizing Bromo-Oxazole Scaffolds
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Example |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | 5-Aryl-4-ethyl-1,3-oxazole |
| Stille | Organostannane | C-C | 5-Vinyl-4-ethyl-1,3-oxazole |
| Buchwald-Hartwig | Amine | C-N | 5-(Dialkylamino)-4-ethyl-1,3-oxazole |
| Sonogashira | Terminal Alkyne | C-C | 5-Alkynyl-4-ethyl-1,3-oxazole |
Diversity-oriented synthesis (DOS) aims to generate large collections of structurally diverse molecules from a common starting material. This compound is an ideal scaffold for DOS campaigns. The stable oxazole ring acts as the core structure, while the reactive bromine atom provides a point for diversification.
By employing a variety of coupling partners in the aforementioned cross-coupling reactions, a single starting material can be rapidly converted into a library of analogs, each with a unique substituent at the C5 position. This approach is highly efficient for exploring chemical space in fields like drug discovery and materials science, where a broad range of compounds must be synthesized and tested to identify candidates with desired properties. The ethyl group at the C4 position provides a constant steric and electronic feature across the library, allowing for a focused investigation of the impact of the variable C5 substituent. A closely related compound, 5-bromo-4-methyl-1,3-oxazole hydrochloride, is noted for its utility as a versatile small molecule scaffold. cymitquimica.com
Role in Ligand Design for Catalytic Systems
The oxazole motif is a recognized structural unit in the design of ligands for transition metal catalysis. The nitrogen atom of the oxazole ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a metal center. This coordination is fundamental to the function of many catalysts.
Research has shown that ligands incorporating 1,3-oxazole and related 4,5-dihydro-1,3-oxazole structures can be used to prepare active vanadium catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The substituents on the oxazole ring can significantly influence the steric and electronic environment around the metal center, thereby tuning the catalyst's activity and selectivity. mdpi.com
This compound can serve as a key intermediate in the synthesis of such specialized ligands. The bromine atom can be replaced with other functional groups or used as a linking point to attach the oxazole ring to a larger ligand backbone. This allows for the systematic modification of the ligand's properties to optimize the performance of the final catalytic system.
Precursor for Optoelectronic Materials or Functional Polymers
The development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), relies on molecules with specific electronic properties. Many of these materials are conjugated organic compounds or polymers built upon a "donor-acceptor" architecture, which helps to tune their energy levels and light-emitting characteristics. dntb.gov.uaresearchgate.net
Heterocyclic compounds are frequently incorporated into these materials. dntb.gov.ua this compound is a valuable building block for synthesizing such functional molecules. Through cross-coupling reactions, the oxazole unit can be integrated into larger conjugated systems. For example, it can be coupled with electron-donating moieties like carbazole (B46965) or diphenylamine (B1679370) derivatives to create donor-acceptor structures. researchgate.netrsc.org The resulting materials may exhibit interesting photophysical properties, such as thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE), which are highly desirable for next-generation optoelectronic devices. rsc.org
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies (Chemical SAR)
Structure-reactivity relationship studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and other properties. This knowledge is essential for the rational design of new molecules with tailored functions.
This compound is an excellent platform for conducting Chemical SAR studies. Its structure allows for systematic modifications at multiple positions to probe their effects.
C4 Position: While the starting material contains an ethyl group, synthetic routes can be adapted to introduce other alkyl or aryl groups at this position to study their influence.
C2 Position: The C2 position can also be functionalized, typically through lithiation followed by reaction with an electrophile, adding another dimension to the structural modifications.
By synthesizing a series of these analogs and correlating their structural changes with measured outcomes (e.g., reaction kinetics, binding affinities, or photophysical properties), researchers can develop predictive models for designing new compounds. Computational methods like Density Functional Theory (DFT) can complement these experimental studies to provide deeper insights into the structure-property relationships of novel heterocyclic systems. mdpi.com
Table 2: Example of a Chemical SAR Study Design
| Position Modified | Varied Substituents | Property Investigated | Rationale |
| C5 | -H, -F, -CN, -OCH₃, -Phenyl | Reaction Rate in Suzuki Coupling | To determine the electronic effect of the C5 substituent on the reactivity of a different part of the molecule. |
| C4 | -Methyl, -Ethyl, -Isopropyl, -tert-Butyl | Ligand Binding Affinity | To probe the impact of steric bulk adjacent to the coordinating nitrogen atom on metal binding. |
| C2 | -H, -Methyl, -Phenyl | Photophysical Properties (λₘₐₓ) | To understand how substitution at the C2 position influences the electronic conjugation and absorption/emission wavelength. |
Future Research Directions and Emerging Avenues for 5 Bromo 4 Ethyl 1,3 Oxazole Hydrochloride
Development of Novel and Atom-Economical Synthetic Methodologies
The synthesis of highly substituted oxazoles like 5-bromo-4-ethyl-1,3-oxazole hydrochloride often relies on multi-step procedures that can be resource-intensive and generate significant waste. A key future direction is the development of novel, more efficient, and atom-economical synthetic methodologies. primescholars.com Researchers are increasingly focusing on green chemistry principles to minimize the environmental impact of chemical synthesis. ijpsonline.com
Future efforts will likely concentrate on one-pot reactions and tandem catalysis to construct the oxazole (B20620) core with the desired substituents in a single, streamlined process. nih.gov For instance, adapting methods like the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes, could provide a more direct route to 4,5-disubstituted oxazoles. nih.gov The use of ionic liquids as recyclable reaction media in such syntheses has already shown promise in improving yields and simplifying product isolation. ijpsonline.com
Furthermore, metal-catalyzed cross-coupling reactions are poised to play a significant role. While traditionally used to functionalize the oxazole ring, future research may focus on developing catalytic systems that enable the direct and regioselective synthesis of the 5-bromo-4-ethyl-1,3-oxazole core from simpler precursors. For example, a palladium-catalyzed coupling followed by an in-situ cyclization could offer a highly efficient and modular approach. organic-chemistry.org The development of catalysts that are not only highly active but also based on abundant and non-toxic metals is another important research frontier.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| One-Pot van Leusen Synthesis | Utilizes TosMIC and an appropriate aldehyde/ketone precursor. nih.gov | Potentially fewer purification steps, reduced solvent usage, and higher overall yield. |
| Microwave-Assisted Organic Synthesis (MAOS) | Employs microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times and often improved yields compared to conventional heating. |
| Catalytic Cycloisomerization | Involves the cyclization of acyclic precursors catalyzed by a metal or acid. ijpsonline.com | High atom economy and potential for stereoselective synthesis of precursors. |
| Direct C-H Functionalization/Annulation | Forms the oxazole ring by creating C-C and C-O bonds directly from C-H bonds. | Reduces the need for pre-functionalized starting materials, leading to shorter synthetic routes. |
Exploration of Unprecedented Reactivity Profiles
The bromine atom at the C5 position and the ethyl group at the C4 position of this compound impart a unique reactivity profile that is ripe for exploration. The bromo substituent, in particular, serves as a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. thieme-connect.com Future research will undoubtedly focus on expanding the scope of these reactions to introduce novel and complex functionalities at the C5 position. This includes the coupling with a broader range of organometallic reagents and the development of new catalytic systems that can operate under milder conditions with higher functional group tolerance.
Beyond established cross-coupling chemistry, the "halogen dance" reaction, a base-catalyzed halogen migration, presents an intriguing possibility for accessing otherwise difficult-to-synthesize isomers. thieme-connect.comnih.gov Investigating the potential for a halogen dance on the 5-bromo-4-ethyl-1,3-oxazole core could lead to the development of novel synthetic routes to other substituted oxazoles.
The interplay between the substituents and the oxazole ring also opens up avenues for exploring unprecedented cycloaddition reactions. While oxazoles are known to participate as dienes in Diels-Alder reactions to form pyridines, the electronic effects of the bromo and ethyl groups could modulate this reactivity in new and interesting ways. wikipedia.org The investigation of intramolecular cycloadditions, where the dienophile is tethered to the oxazole core, could lead to the synthesis of complex, fused heterocyclic systems.
| Reaction Type | Description | Potential Outcome for this compound |
| Cross-Coupling Reactions | Suzuki, Stille, Negishi, and Sonogashira couplings to form new C-C bonds at the C5 position. thieme-connect.com | Introduction of a wide variety of aryl, alkyl, and alkynyl substituents to create a library of derivatives. |
| Halogen Dance Reaction | Base-catalyzed isomerization to move the bromine atom to a different position on the oxazole ring. thieme-connect.comnih.gov | Access to novel regioisomers of bromo-4-ethyl-oxazole. |
| Diels-Alder Cycloaddition | Reaction of the oxazole (as a diene) with a dienophile to form a six-membered ring. wikipedia.org | Synthesis of novel substituted pyridines and other heterocyclic systems. |
| Nucleophilic Aromatic Substitution | Displacement of the bromide by a strong nucleophile. | Introduction of nitrogen, oxygen, or sulfur-based functional groups at the C5 position. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the design of novel oxazole derivatives is no exception. nih.govspringernature.com For a molecule like this compound, AI and ML can be powerful tools for accelerating the discovery of new compounds with desired properties.
Furthermore, ML models can be developed to predict the outcome of chemical reactions with a high degree of accuracy. semanticscholar.orgresearchgate.net This would be invaluable for optimizing the synthesis of derivatives of this compound. For instance, an ML model could predict the yield of a cross-coupling reaction based on the specific coupling partners, catalyst, and reaction conditions, thereby guiding the experimental chemist towards the most promising synthetic route and minimizing the number of trial-and-error experiments. princeton.edurjptonline.org
| AI/ML Application | Description | Impact on Research of this compound |
| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. acm.org | Rapid identification of new drug candidates based on the oxazole scaffold. |
| Reaction Outcome Prediction | Machine learning algorithms predict the yield and selectivity of chemical reactions. semanticscholar.orgresearchgate.net | More efficient and resource-friendly synthesis of derivatives. |
| Property Prediction | QSAR (Quantitative Structure-Activity Relationship) models predict the biological and physicochemical properties of new compounds. | Prioritization of synthetic targets with the highest probability of success. |
| Automated Synthesis Planning | Retrosynthesis algorithms suggest synthetic routes to target molecules. nih.gov | Streamlining the process of designing and executing complex synthetic sequences. |
Advanced In-Situ Spectroscopic Monitoring of Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, it is crucial to gain a detailed understanding of the reaction mechanisms and kinetics. Advanced in-situ spectroscopic techniques offer a powerful means to achieve this by monitoring reactions in real-time. rsc.org
Future research will likely see the increased application of techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to study the formation of the oxazole ring and its subsequent transformations. nih.gov These methods allow for the direct observation of reactants, intermediates, and products as the reaction progresses, providing invaluable mechanistic insights. For example, in-situ monitoring could be used to elucidate the mechanism of the halogen dance reaction on the oxazole core or to identify transient intermediates in complex catalytic cycles.
The use of flow chemistry coupled with in-situ analytics is another emerging area with significant potential. pharmaguideline.com This combination allows for precise control over reaction parameters such as temperature, pressure, and reaction time, while simultaneously providing real-time data on the reaction progress. This approach would be particularly beneficial for optimizing the synthesis of this compound and for safely exploring its reactivity under a wide range of conditions.
| Spectroscopic Technique | Information Gained | Application to this compound |
| In-Situ FTIR Spectroscopy | Real-time monitoring of the disappearance of reactants and the appearance of products and intermediates based on their vibrational frequencies. | Optimization of reaction conditions for synthesis and derivatization; mechanistic studies. |
| In-Situ NMR Spectroscopy | Detailed structural information on all species present in the reaction mixture over time. | Unambiguous identification of intermediates and byproducts; kinetic analysis. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly useful for aqueous systems and for studying catalytic processes. nih.gov | Mechanistic investigations of reactions in various solvent systems. |
| Mass Spectrometry | Real-time analysis of the molecular weight of species in the reaction mixture. | Identification of products and intermediates in complex reaction mixtures. |
Supramolecular Chemistry and Self-Assembly Based on Oxazole Cores
The rigid, planar structure of the oxazole ring makes it an excellent building block for the construction of well-defined supramolecular architectures. The presence of the nitrogen and oxygen heteroatoms provides sites for non-covalent interactions such as hydrogen bonding and metal coordination, which can be exploited to direct the self-assembly of molecules into larger, ordered structures.
An exciting future research direction for this compound lies in its use as a component in the design of functional supramolecular materials. For example, by incorporating this oxazole derivative into larger molecules, it may be possible to create liquid crystals, organogels, or porous materials with interesting electronic or photophysical properties. The bromo and ethyl substituents can be used to tune the intermolecular interactions and thus control the self-assembly process.
Furthermore, oxazole-containing peptides have been shown to self-assemble into complex structures. researchgate.net The introduction of this compound into peptide sequences could lead to the formation of novel biomaterials with potential applications in drug delivery or tissue engineering. The bromo substituent could also serve as a reactive handle for the post-assembly modification of these materials, allowing for the introduction of additional functionality.
| Supramolecular System | Design Principle | Potential Application |
| Liquid Crystals | Anisotropic molecules that self-assemble into ordered phases. | Display technologies, sensors. |
| Organogels | Small molecules that self-assemble in organic solvents to form a 3D network. | Drug delivery, environmental remediation. |
| Metal-Organic Frameworks (MOFs) | Coordination of metal ions with organic linkers containing oxazole units. | Gas storage, catalysis, sensing. |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of ordered molecular layers on surfaces. | Molecular electronics, surface modification. |
Q & A
Q. What are the established synthetic routes for 5-bromo-4-ethyl-1,3-oxazole hydrochloride, and how can crystallization conditions be optimized?
The compound is synthesized via cyclization reactions, often starting from N-acyl-α-amino acid precursors. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (a structural analog) was synthesized using a multi-step protocol involving cyclization under acidic conditions, followed by crystallization with a petroleum ether/ethyl acetate (95:5) solvent system. Optimization involves adjusting solvent polarity and cooling rates to enhance crystal purity and yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5-bromo-4-ethyl-1,3-oxazole derivatives?
Key methods include:
- TLC for reaction monitoring.
- IR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) for structural elucidation, particularly to identify bromine-induced deshielding effects.
- Mass spectrometry (EI/ESI) to verify molecular ion peaks and fragmentation patterns.
- RP-HPLC for assessing purity (>95% is typical for biological assays) .
Q. What safety precautions are necessary during the synthesis of halogenated oxazole derivatives?
Brominated intermediates (e.g., 4-bromobenzoyl chloride) are corrosive (GHS Category 1B for skin/eye damage). Use PPE (gloves, goggles), fume hoods, and avoid water contact to prevent exothermic reactions. Emergency protocols for spills include neutralization with inert absorbents and immediate ventilation .
Advanced Research Questions
Q. How can Hirschfeld surface analysis and X-ray crystallography elucidate intermolecular interactions in 5-bromo-4-ethyl-1,3-oxazole derivatives?
Hirschfeld analysis quantifies non-covalent interactions (e.g., H···H, π-π stacking). For ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, H···H interactions dominated (34.4% of lattice interactions), while C···C contributed minimally (2.5%). X-ray data reveal asymmetric units stabilized by intramolecular hydrogen bonding (C-H···O/N) and π-π stacking from sp²-hybridized carbons .
Q. What methodologies are used to evaluate the cytotoxicity of 5-bromo-4-ethyl-1,3-oxazole derivatives in academic research?
The Daphnia magna bioassay is a cost-effective, reproducible model for preliminary toxicity screening. Compounds are dissolved in DMSO (<0.1% final concentration), and lethality is assessed at 24–48 hours. LC₅₀ values are calculated using probit analysis, with structural modifications (e.g., substituent electronegativity) correlated to activity trends .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar oxazole analogs?
Iterative cross-validation with multiple techniques is essential:
- Compare experimental HRMS data with theoretical isotopic patterns.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Re-crystallize the compound to confirm purity and eliminate solvent artifacts. Discrepancies may arise from dynamic effects (e.g., rotamers) or crystallographic disorder .
Q. What solvent systems are optimal for purifying brominated oxazole derivatives via column chromatography?
A petroleum ether/ethyl acetate gradient (5–20% ethyl acetate) effectively separates halogenated oxazoles. For polar derivatives, dichloromethane/methanol (95:5) can improve resolution. Monitor fractions by TLC (UV detection at 254 nm) .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the biological activity of 1,3-oxazole derivatives?
Ethyl groups enhance lipophilicity, improving membrane permeability. In contrast, bromine at C5 increases electrophilicity, potentially enhancing interactions with biological nucleophiles (e.g., cysteine residues). Structure-activity relationship (SAR) studies should combine in vitro assays with computational docking to map binding motifs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
